2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)-

Description

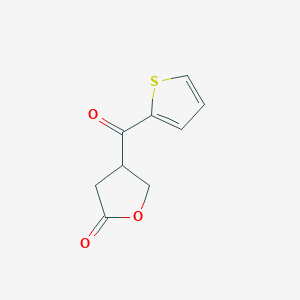

2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- is a heterocyclic organic compound that features a furanone ring fused with a thienylcarbonyl group

Properties

IUPAC Name |

4-(thiophene-2-carbonyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8-4-6(5-12-8)9(11)7-2-1-3-13-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAZAFMGQGWHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384234 | |

| Record name | 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88696-86-0 | |

| Record name | 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thienyl-substituted acyl chlorides with dihydrofuran in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

Temperature: Typically carried out at low to moderate temperatures (0-25°C) to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.

Automation: Use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted furanones depending on the reagents used.

Scientific Research Applications

Overview

2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- (CAS Number: 88696-86-0) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features contribute to a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Biological Activities

The compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- Research indicates that 2(3H)-Furanone can inhibit the growth of various pathogenic microorganisms. Its mechanism may involve disrupting microbial cell membranes and interfering with metabolic processes.

- Case Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.

- Research Findings : In animal models, administration of 2(3H)-Furanone resulted in a significant decrease in edema, indicating its potential for treating inflammatory conditions.

-

Anticancer Effects :

- Investigations into its anticancer properties have revealed that 2(3H)-Furanone can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma).

- IC50 Values : The compound exhibits IC50 values around 10 μM for these cell lines, suggesting potent anticancer activity.

- Synergistic Effects : When combined with conventional chemotherapeutics like gefitinib and 5-fluorouracil, it enhances their efficacy.

Pharmacokinetics

The pharmacokinetic profile of 2(3H)-Furanone suggests good bioavailability. Rapid absorption and distribution within tissues have been observed, allowing it to exert biological effects effectively. Environmental factors like pH and temperature can influence its stability and efficacy.

Antimicrobial Activity Summary

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

Antioxidant Activity Assays

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| FRAP Assay | 20 |

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- involves its interaction with specific molecular targets. In medicinal applications, it may act by:

Inhibiting Enzymes: Such as kinases or proteases, which are crucial for the proliferation of cancer cells or pathogens.

Modulating Receptors: Binding to specific receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2(3H)-Furanone, dihydro-4-(2-furylcarbonyl)-

- 2(3H)-Furanone, dihydro-4-(2-pyridylcarbonyl)-

- 2(3H)-Furanone, dihydro-4-(2-phenylcarbonyl)-

Uniqueness

2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

2(3H)-Furanone, dihydro-4-(2-thienylcarbonyl)- (CAS No. 88696-86-0) is a compound of interest in various biological and medicinal research fields. This article explores its biological activity, mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C9H8O2S

- Molecular Weight : 180.22 g/mol

- IUPAC Name : Dihydro-4-(2-thienylcarbonyl)-2(3H)-furanone

The compound features a furanone ring structure with a thienylcarbonyl substituent, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that 2(3H)-furanone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular functions or inhibiting enzyme activity critical for microbial survival .

Antioxidant Activity

The compound has also been reported to possess antioxidant properties. It enhances the activity of antioxidant enzymes, which helps in scavenging free radicals and reducing oxidative stress in cells. This effect is particularly beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In animal models, 2(3H)-furanone has demonstrated anti-inflammatory effects by modulating cytokine production and reducing inflammation markers. This suggests potential applications in treating inflammatory diseases .

Interaction with Biological Targets

The biological activity of 2(3H)-furanone is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes such as energy metabolism and biosynthesis.

- Gene Expression Modulation : It influences gene expression related to oxidative stress response and inflammation, enhancing cellular defense mechanisms against damage .

Study on Antimicrobial Activity

A study focusing on the antimicrobial effects of 2(3H)-furanone derivatives revealed that these compounds significantly inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL, indicating potent antibacterial activity .

Study on Antioxidant Effects

In vitro studies demonstrated that treatment with 2(3H)-furanone increased the activity of superoxide dismutase (SOD) and catalase (CAT) in human cell lines. This resulted in a marked reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under neutral pH |

| Bioavailability | High |

The compound's solubility in organic solvents makes it suitable for various biochemical assays and applications.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 2(3H)-furanone has good bioavailability and is rapidly absorbed when administered orally. Its half-life allows for sustained activity against targeted biological processes, making it a candidate for further pharmacological development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.